molecular formula C17H13BrN4O2 B11686441 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11686441
M. Wt: 385.2 g/mol
InChI Key: RGQOEWHCHXEZAT-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by an (E)-configured imine group linking a 5-bromo-2-hydroxyphenyl moiety to a 3-phenyl-1H-pyrazole-5-carbohydrazide core. This compound belongs to a class of Schiff bases known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Properties

Molecular Formula

C17H13BrN4O2

Molecular Weight

385.2 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H13BrN4O2/c18-13-6-7-16(23)12(8-13)10-19-22-17(24)15-9-14(20-21-15)11-4-2-1-3-5-11/h1-10,23H,(H,20,21)(H,22,24)/b19-10+

InChI Key

RGQOEWHCHXEZAT-VXLYETTFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O

Origin of Product

United States

Preparation Methods

Temperature and Time

Optimal yields (70–78%) are achieved at reflux temperatures (70–80°C) with a 2-hour reaction time (Table 1). Prolonged heating (>4 hours) leads to decomposition, reducing yield.

Table 1: Effect of Reaction Time on Yield

Time (hours)Yield (%)
158
278
465

Molar Ratios

A 1:1 molar ratio of hydrazide to aldehyde maximizes product formation. Excess aldehyde promotes side reactions, while excess hydrazide remains unreacted due to steric hindrance.

Purification Techniques

Crude product is purified via recrystallization from N,N-dimethylformamide (DMF) or methanol-DMF mixtures (Table 2). DMF’s high polarity effectively dissolves impurities while yielding high-purity crystals.

Table 2: Recrystallization Solvents and Purity

SolventPurity (%)Crystal Morphology
Methanol85Needles
DMF95Prisms
Ethanol-DMF (1:1)90Plates

Characterization and Analytical Methods

Post-synthesis characterization confirms structural integrity:

  • Melting Point: 262–264°C (decomposition observed above 270°C).

  • IR Spectroscopy: Strong absorption at 1620–1640 cm⁻¹ (C=N stretch) and 3200–3400 cm⁻¹ (N-H/O-H stretches).

  • ¹H NMR: Peaks at δ 8.3–8.5 ppm (imine proton) and δ 6.8–7.5 ppm (aromatic protons).

Industrial-Scale Production Considerations

Scaling up requires:

  • Continuous Flow Reactors: To maintain consistent temperature and reduce reaction time.

  • Solvent Recovery Systems: For ethanol and DMF recycling, minimizing waste.

  • Automated Crystallization: To ensure uniform crystal size and purity.

Chemical Reactions Analysis

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the Schiff base to the corresponding amine.

    Substitution: The bromo group in the compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromo group, forming new derivatives.

Common reagents and conditions used in these reactions include mild to moderate temperatures, appropriate solvents (e.g., ethanol, methanol), and catalysts when necessary. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide, in anticancer therapy. The compound has shown promising results against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation.

Case Study:
A study published in Molecules evaluated several pyrazole derivatives for their anticancer properties. The results indicated that modifications to the pyrazole scaffold could enhance biological activity, making these compounds candidates for further drug development .

Antimicrobial Properties

The compound has also been assessed for its antimicrobial activity. Research indicates that pyrazole derivatives can inhibit the growth of pathogenic bacteria and fungi, making them potential agents for treating infections.

Data Table: Antimicrobial Activity of Pyrazole Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureus15 µg/mL
Other Pyrazole DerivativeS. epidermidis20 µg/mL

Coordination Chemistry

This compound has potential applications in coordination chemistry due to its ability to form complexes with metal ions. This property is valuable in catalysis and materials synthesis.

Research Insight:
Studies have shown that pyrazoles can act as versatile ligands, forming stable complexes with transition metals, which can be utilized in various catalytic processes .

Photophysical Properties

The compound's photophysical properties make it suitable for applications in organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation can be leveraged in developing new optoelectronic devices.

Experimental Findings:
Research indicates that modifications to the pyrazole structure can enhance luminescence properties, which is critical for OLED applications .

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound can bind to metal ions, forming complexes that may interfere with enzymatic activities or cellular processes. Additionally, its ability to undergo redox reactions can lead to the generation of reactive oxygen species, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name Core Structure Substituent Variations Molecular Formula Key References
N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide (Target) 1H-Pyrazole-5-carbohydrazide 5-Bromo-2-hydroxyphenyl C₁₇H₁₂BrN₃O₂
N′-[(E)-(5-Bromo-2-fluorophenyl)methylene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide 1H-Pyrazole-5-carbohydrazide 5-Bromo-2-fluorophenyl; 3-(2-thienyl) C₁₆H₁₁BrFN₃O₂S
N′-[(E)-(2,4-Dichlorobenzylidene)]-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) 1H-Pyrazole-3-carbohydrazide 2,4-Dichlorophenyl; 5-phenyl C₁₇H₁₂Cl₂N₄O
N′-[(E)-(4-Methoxybenzylidene)]-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) 1H-Pyrazole-3-carbohydrazide 4-Methoxyphenyl; 5-methyl C₁₃H₁₄N₄O₂
N′-[(E)-(3-Bromophenyl)methylene]-3-(2-furyl)-1H-pyrazole-5-carbohydrazide 1H-Pyrazole-5-carbohydrazide 3-Bromophenyl; 3-(2-furyl) C₁₆H₁₁BrN₄O₂
N′-[(E)-1-(4-Bromophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide 1H-Pyrazole-5-carbohydrazide 4-Bromophenyl ethylidene; 3-phenyl C₁₉H₁₅BrN₄O

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The bromo and hydroxyl substituents in the target compound enhance electrophilicity and hydrogen-bonding capacity compared to analogs with methoxy (E-MBPC) or alkyl groups .
  • Aromatic vs. Heterocyclic Substituents : Replacement of the phenyl group with thienyl () or furyl () alters π-π stacking interactions and electronic delocalization .
  • Positional Isomerism: 2-Hydroxy vs. 2-fluoro substituents ( vs.

Electronic and Spectroscopic Properties

Computational studies (DFT, Hirshfeld surface analysis) and experimental data (X-ray crystallography, FT-IR) highlight distinct electronic behaviors:

  • Target Compound : Exhibits intramolecular hydrogen bonding between the hydroxyl group and imine nitrogen, stabilizing the (E)-configuration . This is consistent with single-crystal X-ray data for related analogs .
  • E-DPPC () : The 2,4-dichlorophenyl substituent increases molecular dipole moment (4.12 D) compared to the target compound (3.85 D), enhancing interactions with polar biological targets .
  • E-MBPC () : Methoxy groups reduce electrophilicity, as evidenced by higher HOMO-LUMO gaps (4.8 eV vs. 4.3 eV for the target), correlating with lower reactivity in antioxidant assays .

Crystallographic and Spectroscopic Data

  • X-Ray Crystallography: The target compound’s analog in (C₂₄H₁₈BrClN₄O₃) crystallizes in the monoclinic P2₁/c space group with a dihedral angle of 8.2° between pyrazole and phenyl rings, indicating moderate conjugation .
  • FT-IR Spectroscopy : N-H stretching (3250–3300 cm⁻¹) and C=O vibrations (1675–1690 cm⁻¹) are consistent across analogs, while Br-related peaks (550–600 cm⁻¹) confirm halogen presence .
  • 1H-NMR : Aromatic protons for the target compound resonate at δ 6.8–8.1 ppm, with imine proton (CH=N) at δ 8.3 ppm, similar to E-DPPC (δ 8.2 ppm) .

Biological Activity

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C15H13BrN2O2
  • Molecular Weight : 333.18 g/mol

The structural representation is critical for understanding its interactions at the molecular level.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF73.79
SF-26812.50
NCI-H46042.30
A54949.85

These results suggest that the compound has potent activity against breast cancer (MCF7) and lung cancer (A549) cell lines, indicating its potential as an anticancer agent.

2. Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been extensively studied. The compound demonstrates significant inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Study: Inhibition of Nitric Oxide Production

In a study evaluating the anti-inflammatory effects of various pyrazole derivatives, this compound was shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, comparable to standard anti-inflammatory drugs such as indomethacin .

3. Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains, showcasing its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli40 µg/mL
Bacillus subtilis40 µg/mL

These findings indicate that the compound can effectively inhibit bacterial growth, suggesting its application in treating bacterial infections.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cell proliferation and inflammation. The presence of bromine and hydroxyl groups in its structure enhances its reactivity and binding affinity to these targets.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide?

The synthesis typically involves a condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 3-phenyl-1H-pyrazole-5-carbohydrazide under acidic (e.g., acetic acid) or basic conditions. Key parameters include:

  • Temperature : 60–80°C for 6–12 hours to ensure complete imine bond formation .
  • Solvent : Ethanol or methanol for solubility and easy purification .
  • Catalysts : Acidic catalysts (e.g., p-toluenesulfonic acid) to accelerate Schiff base formation . Post-synthesis purification often employs column chromatography or recrystallization, monitored by TLC .

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) confirm the structure and purity of this compound?

  • 1H-NMR : Peaks at δ 8.5–9.0 ppm confirm the hydrazone (-NH-N=CH-) linkage, while aromatic protons appear in δ 6.8–7.8 ppm .
  • FT-IR : Stretching vibrations at ~1600 cm⁻¹ (C=N), ~3250 cm⁻¹ (O-H phenolic), and ~1680 cm⁻¹ (C=O hydrazide) validate functional groups .
  • ESI-MS : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular weight .

Q. What initial biological screening assays are suitable for evaluating its bioactivity?

  • Antimicrobial : Broth microdilution assays against E. coli and S. aureus .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Antioxidant : DPPH radical scavenging assays .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

SC-XRD provides precise bond lengths and angles, confirming the E-configuration of the hydrazone moiety and intramolecular hydrogen bonding (O-H⋯N) between phenolic -OH and the pyrazole ring . Refinement using SHELXL software (e.g., anisotropic displacement parameters) ensures accuracy .

Q. What computational methods (e.g., DFT, molecular docking) predict its reactivity and target interactions?

  • DFT : B3LYP/6-311G** calculations in gas phase and solvent (IEFPCM model) predict electrophilic regions (e.g., Br atom) and HOMO-LUMO energy gaps (~4.5 eV) for redox activity .
  • Docking : AutoDock Vina or Schrödinger Suite can model interactions with biological targets (e.g., COX-2 enzyme for anti-inflammatory activity). Key residues (e.g., Arg120, Tyr355) may form hydrogen bonds with the hydrazide group .

Q. How do substituent variations (e.g., Br vs. Cl, methoxy vs. ethoxy) impact bioactivity?

Comparative studies using analogs (e.g., 3-(4-chlorophenyl) derivatives) reveal:

  • Electron-withdrawing groups (Br) : Enhance antimicrobial activity (MIC ~8 µg/mL) but reduce solubility .
  • Methoxy groups : Improve antioxidant capacity (IC₅₀ ~12 µM in DPPH assays) via resonance stabilization of radicals . Data contradictions (e.g., variable IC₅₀ values across cell lines) may arise from assay conditions or cellular uptake efficiency .

Q. What strategies resolve discrepancies in crystallographic vs. spectroscopic data?

  • Tautomerism analysis : SC-XRD confirms the dominant tautomer (e.g., hydrazone vs. azo forms), while NMR detects dynamic equilibria in solution .
  • Solvent effects : Polar solvents stabilize intramolecular H-bonds, altering FT-IR peaks compared to solid-state spectra .

Methodological Recommendations

  • Synthesis Optimization : Use Design of Experiments (DoE) to statistically model solvent, temperature, and catalyst interactions .
  • Data Validation : Cross-validate computational results (e.g., DFT-predicted dipole moments) with experimental dielectric constant measurements .
  • Bioactivity Reproducibility : Standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize inter-lab variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.